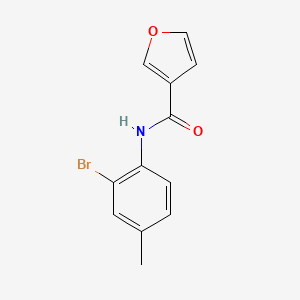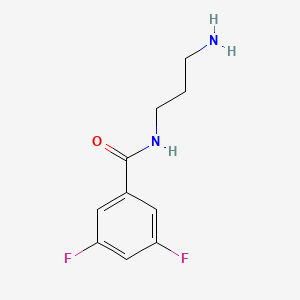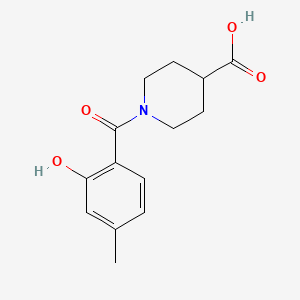
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)(1-pyrrolidinyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)(1-pyrrolidinyl)methanone, commonly known as DPM, is a synthetic compound that belongs to the class of pyrazolones. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of DPM is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is known to interact with various proteins in the cell, including ion channels, G-protein-coupled receptors, and enzymes. DPM has been shown to modulate the activity of the sigma-1 receptor, which may alter the activity of these proteins and lead to changes in cellular function.
Biochemical and Physiological Effects:
DPM has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. DPM has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, DPM has been shown to have antioxidant properties, which may protect neurons from oxidative stress.
实验室实验的优点和局限性
DPM has several advantages for lab experiments. It is a synthetic compound that can be synthesized in large quantities, which makes it readily available for research. Additionally, DPM has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, there are also some limitations to using DPM in lab experiments. For example, the mechanism of action of DPM is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, DPM has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.
未来方向
There are several future directions for research on DPM. One area of research is the development of new compounds that target the sigma-1 receptor. DPM has been shown to have some limitations as a research tool, and the development of new compounds may overcome some of these limitations. Additionally, there is a need for further research on the mechanism of action of DPM, which may provide insights into the function of the sigma-1 receptor and its role in neurological disorders. Finally, there is a need for further research on the potential therapeutic applications of DPM, particularly in the treatment of neurological disorders.
合成方法
The synthesis of DPM involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with pyrrolidine and thionyl chloride. The resulting compound is then treated with methylamine to yield DPM. The synthesis of DPM has been reported in several research articles, and the compound has been synthesized successfully in both small and large scales.
科学研究应用
DPM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and cell survival. DPM has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-15(16(20)18-10-6-7-11-18)13(2)19(17-12)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLCCBIESYBWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)




![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)


